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Abstract
TS-021 is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that was investigated

as a potential therapeutic agent for the management of type 2 diabetes mellitus. Its chemical

name is (2S,4S)-4-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)glycyl)pyrrolidine-2-carbonitrile

benzenesulfonate. Developed by Taisho Pharmaceutical Co., Ltd., TS-021 demonstrated

significant potential in preclinical studies due to its robust inhibitory activity against DPP-4, a

key enzyme in the regulation of glucose homeostasis. This document provides a

comprehensive overview of the discovery, synthesis pathway, and biological activity of TS-021,

presenting detailed experimental protocols and quantitative data to support further research

and development in this area.

Discovery and Rationale
The discovery of TS-021 was rooted in the therapeutic strategy of inhibiting dipeptidyl

peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose

metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-

dependent insulinotropic polypeptide (GIP). These incretins are released from the gut in

response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-

cells. By inhibiting DPP-4, the active levels of GLP-1 and GIP are increased, leading to

enhanced insulin secretion, suppressed glucagon release, and improved glycemic control.
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TS-021 was designed as a small molecule inhibitor that could selectively and reversibly bind to

the active site of DPP-4. The development program aimed to create a compound with high

potency, good oral bioavailability, and a favorable pharmacokinetic profile. Although the clinical

development of TS-021 was discontinued, the compound remains a valuable tool for research

into DPP-4 inhibition and the broader field of metabolic disease.

Synthesis Pathway
The synthesis of TS-021 involves a multi-step process starting from commercially available

starting materials. The key steps include the stereoselective synthesis of the 4-

fluoropyrrolidine-2-carbonitrile core and its subsequent coupling with the side chain, followed

by deprotection.

Experimental Workflow for the Synthesis of TS-021
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Synthesis of (2S,4S)-N-Boc-4-fluoro-2-cyanopyrrolidine

Side Chain Synthesis and Coupling

Final Deprotection and Salt Formation

1. (2S,4R)-N-Boc-4-hydroxypyrrolidine

2. (2S,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxamide

Amidation

3. (2S,4S)-N-Boc-4-fluoropyrrolidine-2-carboxamide

Fluorination (DAST)

4. (2S,4S)-N-Boc-4-fluoro-2-cyanopyrrolidine

Dehydration (TFAA)

7. (2S,4S)-4-fluoro-2-cyanopyrrolidine5. N-Boc-2-amino-2-methyl-1-propanol

8. N-Boc protected TS-021

Coupling

6. Chloroacetyl chloride

9. N-Boc protected TS-021

10. TS-021 (free base)

Boc Deprotection (HCl)

11. TS-021 (benzenesulfonate salt)

Salt Formation
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Caption: Synthetic workflow for TS-021.

Detailed Experimental Protocols
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Step 1: Synthesis of (2S,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxamide To a solution of

(2S,4R)-N-Boc-4-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM), N,N'-

dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) are

added at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of aqueous

ammonia (excess). The reaction is stirred at room temperature overnight. The resulting solid is

filtered off, and the filtrate is concentrated. The residue is purified by column chromatography

on silica gel to afford the desired amide.

Step 2: Synthesis of (2S,4S)-N-Boc-4-fluoropyrrolidine-2-carboxamide To a solution of (2S,4R)-

N-Boc-4-hydroxypyrrolidine-2-carboxamide (1.0 eq) in anhydrous DCM at -78 °C is added

diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise. The reaction mixture is allowed to

warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow

addition of saturated aqueous sodium bicarbonate. The organic layer is separated, washed

with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is

purified by flash chromatography.

Step 3: Synthesis of (2S,4S)-N-Boc-4-fluoro-2-cyanopyrrolidine To a solution of (2S,4S)-N-Boc-

4-fluoropyrrolidine-2-carboxamide (1.0 eq) and pyridine (3.0 eq) in anhydrous DCM at 0 °C is

added trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise. The reaction mixture is stirred at 0 °C

for 2 hours. The reaction is quenched with water, and the organic layer is washed with 1N HCl,

saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous

sodium sulfate and concentrated to give the crude nitrile, which is used in the next step without

further purification.

Step 4: Synthesis of (2S,4S)-4-fluoro-2-cyanopyrrolidine The crude (2S,4S)-N-Boc-4-fluoro-2-

cyanopyrrolidine is dissolved in a solution of HCl in dioxane (4 M) and stirred at room

temperature for 2 hours. The solvent is removed under reduced pressure to yield the

hydrochloride salt of the desired product.

Step 5: Synthesis of N-Boc protected TS-021 To a solution of N-Boc-2-amino-2-methyl-1-

propanol (1.0 eq) in DCM is added chloroacetyl chloride (1.1 eq) and triethylamine (1.2 eq) at 0

°C. The mixture is stirred at room temperature for 3 hours. The reaction mixture is then washed

with water and brine, dried, and concentrated. The resulting chloroacetamide is then coupled

with (2S,4S)-4-fluoro-2-cyanopyrrolidine (1.2 eq) in the presence of potassium carbonate (2.0

eq) in acetonitrile at 60 °C for 12 hours. The reaction mixture is filtered, concentrated, and

purified by column chromatography.
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Step 6: Synthesis of TS-021 (benzenesulfonate salt) The N-Boc protected TS-021 is dissolved

in a solution of HCl in dioxane (4 M) and stirred at room temperature for 2 hours. The solvent is

evaporated to give the free base of TS-021 as the hydrochloride salt. The free base is obtained

by neutralization with a suitable base. The free base is then dissolved in ethanol, and a solution

of benzenesulfonic acid (1.0 eq) in ethanol is added. The resulting precipitate is collected by

filtration, washed with cold ethanol, and dried under vacuum to yield TS-021 as the

benzenesulfonate salt.

Biological Activity and Data
TS-021 is a potent and selective inhibitor of DPP-4. Its biological activity has been

characterized through in vitro enzyme inhibition assays and in vivo studies in animal models of

diabetes.

Quantitative Biological Data
Parameter Value Species/Conditions Reference

DPP-4 Inhibition

IC50 5.34 nM Human plasma [1]

Ki 4.96 nM Human plasma [1]

Selectivity

vs. DPP-8 >600-fold [1]

vs. DPP-9 >1200-fold [1]

Pharmacokinetics

Oral Bioavailability Favorable Rats, Dogs, Monkeys [1]

In vivo Efficacy

Significant

improvement in

glucose tolerance at

0.02-0.5 mg/kg

Zucker fatty rats [2]

DPP-4 Signaling Pathway in Glucose Homeostasis
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The inhibition of DPP-4 by TS-021 leads to an increase in the circulating levels of active GLP-1

and GIP. This, in turn, modulates several downstream signaling pathways that contribute to

improved glucose control.
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Caption: DPP-4 signaling pathway in glucose homeostasis.
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Experimental Protocol: In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of TS-021 against

human DPP-4.

Materials:

Recombinant human DPP-4 enzyme

Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

Assay buffer: Tris-HCl buffer (pH 7.5) containing 0.1% BSA

TS-021 (or other test compounds) dissolved in DMSO

96-well black microplate

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

Prepare a serial dilution of TS-021 in DMSO. Further dilute the compound solutions in the

assay buffer to the final desired concentrations.

In a 96-well black microplate, add 50 µL of the diluted test compound solutions to the

respective wells. For the control wells, add 50 µL of assay buffer with the same final

concentration of DMSO.

Add 25 µL of the recombinant human DPP-4 enzyme solution (pre-diluted in assay buffer) to

all wells.

Incubate the plate at 37 °C for 15 minutes.

Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution (pre-

diluted in assay buffer) to all wells.

Immediately measure the fluorescence intensity at 360 nm excitation and 460 nm emission

wavelengths in a kinetic mode for 30 minutes at 37 °C.
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The rate of the reaction is determined from the linear portion of the kinetic curve.

Calculate the percentage of inhibition for each concentration of the test compound relative to

the control (DMSO-treated) wells.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of

the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion
TS-021 is a well-characterized dipeptidyl peptidase-4 inhibitor with potent and selective activity.

The synthetic pathway is established and provides a basis for the preparation of this and

related compounds for research purposes. The detailed biological data and experimental

protocols presented in this guide offer a valuable resource for scientists and researchers in the

field of diabetes and metabolic diseases. While its clinical development has been halted, TS-
021 remains an important pharmacological tool for investigating the role of DPP-4 in various

physiological and pathological processes. Further studies utilizing TS-021 could provide deeper

insights into the therapeutic potential of DPP-4 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682025?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

